2-Bromopyridine-4-methanol

Antimicrobial susceptibility testing Gram-positive bacteria Gram-negative bacteria

Sourcing the incorrect positional isomer (e.g., 3-bromo or 5-bromo) disrupts established synthetic routes to PA-824 analogs and kinase inhibitor scaffolds, forcing costly revalidation. This compound delivers the precise 2-bromo-4-hydroxymethyl substitution required. • 10-50× faster Pd(0) oxidative addition than chloro analogs, enabling efficient Suzuki-Miyaura library synthesis • <2% epimerization in oxazolidinone cyclization vs. ~12% for acetamide analogs, preserving stereochemical integrity • ≥98% purity; aldehyde reduction route offers ~90% yield for cost-efficient kilo-scale supply

Molecular Formula C6H6BrNO
Molecular Weight 188.02 g/mol
CAS No. 118289-16-0
Cat. No. B057719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromopyridine-4-methanol
CAS118289-16-0
Synonyms2-Bromopyridin-4-yl)methanol;  2-Bromo-4-pyridinemethanol
Molecular FormulaC6H6BrNO
Molecular Weight188.02 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1CO)Br
InChIInChI=1S/C6H6BrNO/c7-6-3-5(4-9)1-2-8-6/h1-3,9H,4H2
InChIKeyIQNUGAFIKDRYRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromopyridine-4-methanol: Baseline Characterization


2-Bromopyridine-4-methanol (CAS 118289-16-0) is a disubstituted pyridine heterocycle featuring a bromine atom at the 2-position and a hydroxymethyl group at the 4-position . With a molecular formula of C6H6BrNO and molecular weight of 188.02, the compound exists as a white to brown crystalline solid with a melting point range of 58–61°C . The bromine substituent serves as a versatile handle for cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig couplings, while the primary alcohol moiety enables further functionalization via Mitsunobu reactions or conversion to leaving groups [1]. These dual reactive sites establish this compound as a strategic intermediate in medicinal chemistry programs targeting kinase inhibitors, antitubercular agents, and antiproliferative compounds .

2-Bromopyridine-4-methanol: Irreplaceability Evidence


Generic substitution of halogenated pyridinemethanols introduces quantifiable differences in reactivity, stability, and synthetic utility that directly impact experimental reproducibility. The 2-bromo substitution pattern confers distinct cross-coupling kinetics relative to chloro analogs—bromine demonstrates approximately 10–50× higher oxidative addition rates with Pd(0) catalysts compared to chlorine in Suzuki-Miyaura reactions [1]. Positional isomerism further prohibits substitution: 3-bromo-4-pyridinemethanol (CAS 146679-66-5) and 5-bromo-2-pyridinemethanol (CAS 88139-91-7) present fundamentally different electronic environments and steric accessibility at the reactive centers, altering both reaction trajectories and downstream product regiochemistry [2]. Additionally, the specific 2-bromo-4-hydroxymethyl substitution pattern is explicitly required in patented synthetic routes to clinically relevant compounds, including the antitubercular drug PA-824 analogs and 5-lipoxygenase inhibitors . These differences cannot be compensated for by adjusting reaction conditions alone.

2-Bromopyridine-4-methanol: Comparative Performance Evidence


Antimicrobial Activity vs. Unhalogenated Analogs

2-Bromopyridine-4-methanol demonstrates measurable antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, with reported minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL across tested pathogens . This level of activity distinguishes the compound from non-halogenated pyridinemethanol analogs, which generally lack appreciable antimicrobial effects at comparable concentrations. The presence of the 2-bromo substituent is structurally implicated in this activity profile, as halogenation is known to modulate membrane permeability and target binding interactions in pyridine-based antimicrobial scaffolds.

Antimicrobial susceptibility testing Gram-positive bacteria Gram-negative bacteria

Antiproliferative Potency vs. Synthetic Analogs

In vitro antiproliferative evaluation of 2-Bromopyridine-4-methanol against the MCF-7 breast cancer cell line yielded an IC50 value of 0.81 µM . Synthetic analogs derived from this lead structure were also tested for tumor growth inhibition but demonstrated reduced potency compared to the parent compound . This quantitative difference establishes 2-Bromopyridine-4-methanol as the more potent reference point within this specific structural series for antiproliferative activity.

Antitumor screening Cancer cell line assay Lead compound evaluation

Cross-Coupling Reactivity: Bromine vs. Chlorine Analogs

The bromine substituent in 2-Bromopyridine-4-methanol exhibits intermediate reactivity in palladium-catalyzed cross-coupling reactions, positioned between the slower oxidative addition kinetics of chlorine and the higher reactivity (but greater instability and cost) of iodine . 2-Chloro-4-pyridinemethanol (CAS 100704-10-7) requires more forcing coupling conditions or specialized catalyst systems to achieve comparable conversion, while 2-fluoro-4-pyridinemethanol (CAS 131747-60-9) is essentially inert to oxidative addition under standard Suzuki-Miyaura conditions . This reactivity ranking informs catalyst selection and reaction optimization strategies.

Suzuki-Miyaura coupling Palladium catalysis Halogen reactivity

Epimerization Risk in Stereoselective Synthesis

In the synthesis of oxazolidinone antibacterial agents containing the 2-Bromopyridine-4-methanol-derived structural motif, a quantifiable epimerization difference exists between thioacetamide and acetamide substitution patterns . Thioacetamide-substituted derivatives (incorporating the 2-bromopyridin-4-yl)methoxy fragment) exhibit epimerization of less than 2% during phosphorylation and cyclization steps, whereas the corresponding acetamide derivatives undergo approximately 12% epimerization under identical conditions . This 6-fold reduction in stereochemical erosion is structurally contingent on the specific substitution pattern accessible from 2-Bromopyridine-4-methanol.

Chiral synthesis Epimerization Antibacterial drug development

Synthetic Route Efficiency: Aldehyde vs. Acid Reduction

2-Bromopyridine-4-methanol can be synthesized via reduction of 2-bromopyridine-4-carboxaldehyde, achieving approximately 90% yield . This route offers a quantifiable advantage over the alternative reduction of 2-bromo-4-pyridinecarboxylic acid using borane-THF or BF3·OEt2, which proceeds in approximately 75% yield . The 15 percentage-point yield differential favors procurement strategies that either source from suppliers utilizing the aldehyde reduction route or justify in-house synthesis via the higher-yielding pathway.

Synthetic methodology Process chemistry Yield optimization

Positional Isomer Effects: Ortho vs. Meta Bromine

2-Bromopyridine-4-methanol (CAS 118289-16-0) and 3-Bromopyridine-4-methanol (CAS 146679-66-5) are positional isomers with identical molecular formulas (C6H6BrNO) and molecular weights (188.02) . However, the 2-bromo substitution places the halogen ortho to the pyridine nitrogen, enabling nitrogen-directed metalation and coordination chemistry that is inaccessible to the 3-bromo isomer, where bromine occupies a meta position relative to nitrogen [1]. This electronic and steric divergence precludes substitution in any synthetic sequence relying on nitrogen-directed reactivity or regioselective cross-coupling.

Regiochemistry Structural isomerism Electronic effects

2-Bromopyridine-4-methanol: Research & Industrial Applications


Kinase Inhibitor Discovery & Lead Optimization

The 2-bromo-4-hydroxymethyl substitution pattern enables access to kinase inhibitor scaffolds via Suzuki-Miyaura coupling at the bromine position followed by functionalization of the hydroxymethyl group. The intermediate reactivity of bromine relative to chlorine and iodine (approximately 10–50× higher oxidative addition rate than chlorine [1]) provides an optimal balance of coupling efficiency and substrate stability for parallel library synthesis. This application is supported by patent literature describing pyridine-based kinase inhibitors for immunological, inflammatory, and hyperproliferative diseases [2].

Stereoselective Antibacterial Agent Synthesis

For oxazolidinone antibacterial programs where stereochemical integrity is critical, derivatives incorporating the 2-bromopyridin-4-ylmethoxy motif demonstrate epimerization below 2% during phosphorylation and cyclization steps, compared to approximately 12% for acetamide analogs [1]. This 6-fold reduction in epimerization risk translates to higher diastereomeric purity in the final API, reducing downstream purification requirements. This evidence is drawn from US Patent US9056832B2 describing pyridine compounds for antibacterial applications [1].

Antitubercular Drug Analog Synthesis

2-Bromopyridine-4-methanol serves as a validated intermediate in the synthesis of aza- and diazabiphenyl analogs of the antitubercular drug PA-824 [1]. The specific 2-bromo-4-hydroxymethyl substitution pattern is structurally required for these synthetic sequences, as documented in product application literature [1]. Procurement of this specific isomer (rather than the 3-bromo or 5-bromo positional isomers) ensures compatibility with established synthetic protocols.

Cost-Optimized Large-Scale Synthesis

For process chemistry applications requiring multi-gram to kilogram quantities, the aldehyde reduction route to 2-Bromopyridine-4-methanol offers a 15 percentage-point yield advantage (approximately 90% yield) over the carboxylic acid reduction pathway (approximately 75% yield) [1]. This yield differential directly impacts cost per gram and waste generation, making it a quantifiable factor in supplier selection and route scouting decisions.

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